Bocodepsin

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 1 investigational indication.

特性

CAS番号 |

1834513-65-3 |

|---|---|

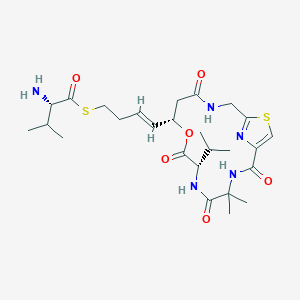

分子式 |

C26H39N5O6S2 |

分子量 |

581.8 g/mol |

IUPAC名 |

S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate |

InChI |

InChI=1S/C26H39N5O6S2/c1-14(2)20(27)24(35)38-10-8-7-9-16-11-18(32)28-12-19-29-17(13-39-19)22(33)31-26(5,6)25(36)30-21(15(3)4)23(34)37-16/h7,9,13-16,20-21H,8,10-12,27H2,1-6H3,(H,28,32)(H,30,36)(H,31,33)/b9-7+/t16-,20+,21+/m1/s1 |

InChIキー |

YBLKKAYDPCHCJG-IQGTVIFDSA-N |

異性体SMILES |

CC(C)[C@H]1C(=O)O[C@@H](CC(=O)NCC2=NC(=CS2)C(=O)NC(C(=O)N1)(C)C)/C=C/CCSC(=O)[C@H](C(C)C)N |

正規SMILES |

CC(C)C1C(=O)OC(CC(=O)NCC2=NC(=CS2)C(=O)NC(C(=O)N1)(C)C)C=CCCSC(=O)C(C(C)C)N |

製品の起源 |

United States |

Foundational & Exploratory

Bocodepsin: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocodepsin (OKI-179) is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor that has shown significant promise in preclinical and clinical studies for the treatment of solid tumors and hematologic malignancies.[1][2][3] This technical guide provides an in-depth overview of the discovery of this compound, tracing its origins from the natural product largazole (B1674506) to its development as a clinical candidate. Furthermore, this document details the chemical synthesis process, presenting a step-by-step methodology for its creation. Quantitative biological data and detailed experimental protocols for key assays are also provided to offer a comprehensive resource for researchers in the field of oncology and drug development.

Discovery of this compound

The discovery of this compound is a noteworthy example of natural product-inspired drug development. The journey began with the isolation of largazole from a marine cyanobacterium, Symploca sp.[4][5] Largazole, a cyclic depsipeptide, was identified as a potent inhibitor of class I histone deacetylases (HDACs).[5][6]

This compound was developed through a lead candidate optimization program aimed at improving the physicochemical properties of largazole for clinical development, without compromising its potent and selective HDAC inhibitory activity.[1][3] this compound is a prodrug of the active metabolite OKI-006, a unique congener of largazole.[1][3][7] This strategic modification enhances its oral bioavailability, a crucial factor for clinical application.[1][8]

The development of this compound from the largazole scaffold is depicted in the following logical relationship diagram:

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of histone deacetylases (HDACs), which are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[9] Specifically, this compound is a selective inhibitor of Class I HDACs.[1][7] Upon oral administration, this compound is metabolized to its active form, OKI-006, which targets and inhibits HDACs 1, 2, and 3 with high potency.[7][8] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle progression, apoptosis, and tumor suppression.[9]

Quantitative Biological Data

The inhibitory activity of this compound's active metabolite, OKI-006, against Class I HDACs has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| HDAC1 | 1.2 |

| HDAC2 | 2.4 |

| HDAC3 | 2.0 |

| HDAC8 | 47 |

| Class IIa HDACs | >1000 |

Table 1: In vitro inhibitory activity of OKI-006 against Class I and Class IIa HDACs.[7]

Chemical Synthesis Process

The chemical synthesis of this compound is a multi-step process that builds upon the established total synthesis of its parent compound, largazole. The synthesis can be conceptually divided into the formation of the macrocyclic core and the subsequent attachment and modification of the side chain to yield the final prodrug.

A generalized workflow for the synthesis is presented below:

Detailed Experimental Protocols

While a specific, detailed, step-by-step synthesis of this compound from a publicly available source is not fully elucidated, the general approach involves the synthesis of the largazole thiol (the active metabolite OKI-006) followed by a thioesterification reaction. The synthesis of largazole and its analogues has been extensively reported in the literature, providing a strong basis for the synthesis of the this compound core.

General Procedure for the Synthesis of the Largazole Macrocycle: The synthesis of the largazole macrocycle typically involves the coupling of three key fragments: a thiazole-thiazoline unit, a valine residue, and a β-hydroxy acid derivative. The final step in forming the macrocycle is a macrolactamization reaction. For detailed procedures on the synthesis of the largazole macrocycle, researchers are directed to the seminal publications on the total synthesis of largazole.[6][10]

Synthesis of the Largazole Thiol Analogue (Precursor to OKI-006): The largazole macrocycle is then converted to its thiol analogue. This is often achieved by installing a side chain with a protected thiol, which is then deprotected in the final steps.

Final Step: Synthesis of this compound (OKI-179) via Thioesterification: The crucial final step in the synthesis of this compound involves the thioesterification of the largazole thiol analogue with a protected L-valine derivative. A general protocol for this type of reaction would be as follows:

-

Activation of the Carboxylic Acid: The carboxylic acid of a suitably protected L-valine (e.g., Boc-L-Valine) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Thioesterification: The largazole thiol analogue is added to the activated L-valine solution. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography or LC-MS.

-

Deprotection and Purification: Any protecting groups on the valine moiety (e.g., the Boc group) are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection). The final product, this compound, is then purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (HPLC).

Key Experimental Methodologies

HDAC Inhibition Assay

The inhibitory activity of this compound's active metabolite, OKI-006, on HDAC enzymes is typically determined using a fluorogenic assay.

Protocol:

-

Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), Trichostatin A (a pan-HDAC inhibitor, as a positive control), and the test compound (OKI-006).

-

Procedure: a. The HDAC enzyme is incubated with varying concentrations of the test compound in an assay buffer. b. The fluorogenic substrate is added to initiate the enzymatic reaction. c. The reaction is allowed to proceed for a defined period at 37°C. d. A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate. e. The fluorescence is measured using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

The anti-proliferative effects of this compound (or its in vitro active precursor, OKI-005) on cancer cell lines are commonly assessed using a cell viability assay, such as the MTT or CellTiter-Glo® assay.

Protocol (MTT Assay):

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway

This compound exerts its anti-cancer effects by modulating the acetylation of histones, which in turn influences the expression of genes that regulate cell fate. The signaling pathway affected by this compound is illustrated below.

Conclusion

This compound represents a significant advancement in the field of epigenetic cancer therapy. Its development from a natural product lead to an orally bioavailable clinical candidate highlights the power of medicinal chemistry in optimizing drug properties. This technical guide has provided a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, with the aim of serving as a valuable resource for the scientific community. The detailed methodologies and quantitative data presented herein are intended to facilitate further research and development in this promising area of oncology.

References

- 1. onkuretherapeutics.com [onkuretherapeutics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical Development of the Class-I-Selective Histone Deacetylase Inhibitor OKI-179 for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. onkuretherapeutics.com [onkuretherapeutics.com]

- 5. Largazole: From Discovery to Broad-Spectrum Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis and molecular target of largazole, a histone deacetylase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]

- 7. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]

- 9. Facebook [cancer.gov]

- 10. Synthetic Routes and Biological Evaluation of Largazole and Its Analogues as Potent Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Bocodepsin in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocodepsin (OKI-179) is a novel, orally bioavailable, Class I-selective histone deacetylase (HDAC) inhibitor that has demonstrated promising anti-cancer activity in both preclinical models and clinical trials. As a prodrug, this compound is rapidly converted to its active metabolite, OKI-006, which potently inhibits Class I HDAC enzymes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate these functions.

Core Mechanism: Histone Deacetylase Inhibition

The primary mechanism of action of this compound is the selective inhibition of Class I histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[1][2][3][4]

This compound's active metabolite, OKI-006, is a potent inhibitor of HDAC1, HDAC2, and HDAC3, with minimal activity against Class IIa HDACs.[3][4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This "euchromatin" state allows for the transcription of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[4]

Quantitative Data: HDAC Inhibition

The inhibitory activity of this compound's active metabolite, OKI-006, against Class I HDAC isoforms has been quantified through in vitro enzymatic assays.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 1.2[3][4] |

| HDAC2 | 2.4[3][4] |

| HDAC3 | 2.0[3][4] |

| HDAC8 | 47[3] |

| Class IIa HDACs | >1000 [3][4] |

Table 1: In vitro inhibitory activity of OKI-006 against HDAC isoforms.

Induction of Apoptosis

A key consequence of HDAC inhibition by this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the altered expression of key regulatory proteins involved in the apoptotic cascade.

Modulation of Apoptosis-Related Proteins

Studies have shown that treatment with this compound (in its in vitro form, OKI-005) in combination with other anti-cancer agents like doxorubicin (B1662922) leads to significant changes in the expression levels of pro- and anti-apoptotic proteins.

-

Increase in Pro-Apoptotic Proteins: Treatment with OKI-005 has been shown to increase the expression of the pro-apoptotic protein BIM.[5]

-

Decrease in Anti-Apoptotic Proteins: Conversely, a decrease in the anti-apoptotic protein BCL-XL is observed following treatment.[5]

-

Activation of Caspases: The combination of OKI-005 and doxorubicin results in an increased level of cleaved caspase-3, a key executioner caspase in the apoptotic pathway.[5]

Quantitative Data: Apoptosis Induction in Triple-Negative Breast Cancer (TNBC) Cell Lines

The combination of OKI-005 and doxorubicin has been shown to synergistically increase apoptosis in various TNBC cell lines.

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| CAL-51 | Doxorubicin (0.5 µM) | ~15% |

| OKI-005 (0.2 µM) | ~20% | |

| Combination | ~40% [6] | |

| MDA-MB-231 | Doxorubicin (0.5 µM) | ~10% |

| OKI-005 (0.2 µM) | ~15% | |

| Combination | ~30% [6] | |

| CAL-120 | Doxorubicin (0.5 µM) | ~8% |

| OKI-005 (0.2 µM) | ~12% | |

| Combination | ~25% [6] |

Table 2: Percentage of apoptotic cells in TNBC cell lines after 48 hours of treatment with Doxorubicin and/or OKI-005, as measured by Annexin V staining.

Impact on Cell Cycle and Viability

This compound's mechanism of action also involves the induction of cell cycle arrest, preventing cancer cells from proliferating.

Cell Cycle Arrest

Treatment with OKI-005, particularly in combination with doxorubicin, has been observed to alter the cell cycle distribution in cancer cells, often leading to an accumulation of cells in the G2/M phase.[6] This cell cycle arrest is a crucial step preceding apoptosis.

Quantitative Data: IC50 Values in TNBC Cell Lines

The anti-proliferative effects of doxorubicin in combination with OKI-005 have been quantified by determining the half-maximal inhibitory concentration (IC50) values in various TNBC cell lines.

| Cell Line | Doxorubicin IC50 (nM) |

| CAL-51 | 35[7] |

| MDA-MB-231 | 184[7] |

| Hs 578T | 251[7] |

| CAL-120 | 507[7] |

Table 3: IC50 values for doxorubicin as a single agent in various TNBC cell lines after 72 hours of exposure, determined by CellTiter-Glo assay.

Interaction with Signaling Pathways

This compound's efficacy is enhanced through its interplay with key signaling pathways that are often dysregulated in cancer, such as the MAPK and PI3K/AKT/mTOR pathways.

Synergy with MAPK Pathway Inhibitors

Preclinical and clinical data have demonstrated a strong synergy between this compound and inhibitors of the MAPK pathway, particularly in cancers with RAS pathway mutations.[8][9][10] The proposed mechanism involves the concurrent suppression of DNA repair pathways, leading to an accumulation of double-strand DNA breaks and subsequent apoptosis.[8] This combination has shown promising results in NRAS-mutated melanoma.[8]

Potential Influence on the PI3K/AKT/mTOR Pathway

HDAC inhibitors can influence the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation, through multiple mechanisms.[11][12][13][14] By altering the acetylation status of non-histone proteins, including components of this pathway, this compound may modulate its activity. Furthermore, the induction of tumor suppressor genes by this compound can lead to the downregulation of this pro-survival pathway. The exact molecular details of this compound's direct interaction with this pathway are an area of ongoing research.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (CellTiter-Glo®)

Principle: This assay quantifies the amount of ATP, which is indicative of metabolically active, viable cells.[15][16][17]

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a desired density and incubate overnight.

-

Treat cells with various concentrations of this compound (or OKI-005) and/or other compounds for the desired duration (e.g., 72 hours).[5]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[18]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

-

Measure luminescence using a plate reader.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes.[19][20][21][22][23]

Protocol:

-

Seed and treat cells with this compound (or OKI-005) and/or other compounds for the desired duration (e.g., 48 hours).[5]

-

Harvest cells and wash with cold 1X PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[20]

-

Incubate for 15-20 minutes at room temperature in the dark.[20]

-

Add 400 µL of 1X Binding Buffer to each tube.[20]

-

Analyze the cells by flow cytometry immediately.

Western Blotting for Apoptosis-Related Proteins

Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular changes induced by this compound.

Protocol:

-

Treat cells with this compound (or OKI-005) and/or other compounds for the specified time (e.g., 24 hours).[24]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., BIM, BCL-XL, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Histone Acetylation Analysis by Flow Cytometry

Principle: This assay measures the levels of acetylated histones within cells, providing a direct readout of HDAC inhibitor activity.[25][26][27]

Protocol:

-

Treat cells (e.g., PBMCs) with this compound (or OKI-005) for the desired time.[25]

-

Stain for surface markers (e.g., CD3, CD4, CD8) and a fixable viability dye.[25]

-

Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm™).[25]

-

Stain with a fluorescently labeled antibody specific for an acetylated histone mark (e.g., Ac-H3K27).[25]

-

Analyze the cells by flow cytometry, gating on specific cell populations to measure the mean fluorescence intensity (MFI) of the acetylation mark.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for a cell viability assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]

- 5. onkuretherapeutics.com [onkuretherapeutics.com]

- 6. researchgate.net [researchgate.net]

- 7. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. onkuretherapeutics.com [onkuretherapeutics.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. agscientific.com [agscientific.com]

- 14. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 16. ch.promega.com [ch.promega.com]

- 17. promega.com [promega.com]

- 18. OUH - Protocols [ous-research.no]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bosterbio.com [bosterbio.com]

- 23. kumc.edu [kumc.edu]

- 24. researchgate.net [researchgate.net]

- 25. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

Bocodepsin: A Technical Guide to Target Protein Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocodepsin (OKI-179) is a novel, orally bioavailable depsipeptide and a class I-selective histone deacetylase (HDAC) inhibitor currently under investigation for the treatment of solid tumors and hematologic malignancies.[1][2] As a prodrug, this compound is rapidly metabolized to its active form, OKI-006, a potent largazole-derivative that exerts its therapeutic effects through the specific inhibition of Class I HDAC enzymes.[2][3] This targeted activity leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the remodeling of chromatin, altered gene expression, and ultimately, the induction of apoptosis and cell cycle arrest in cancer cells.[2][4] This technical guide provides an in-depth overview of this compound's target binding affinity, selectivity, the experimental protocols used for these determinations, and the key signaling pathways it modulates.

Target Protein Binding Affinity and Selectivity

The primary targets of this compound's active metabolite, OKI-006, are the Class I histone deacetylases (HDACs 1, 2, and 3), along with HDAC8, and select Class IIb and IV HDACs.[5] Its selectivity is marked by significantly lower activity against Class IIa HDACs.[3][5] The inhibitory potency of OKI-006 has been quantified through cell-free biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

Quantitative Binding Data

| HDAC Class | Target Protein | IC50 (nM) of OKI-006 |

| Class I | HDAC1 | 1.2[1][3][5] |

| HDAC2 | 2.4[1][3][5] | |

| HDAC3 | 2.0[1][3][5] | |

| HDAC8 | 47[3][5] | |

| Class IIa | HDAC4 | >1000[1][3][5] |

| HDAC5 | >1000[5] | |

| HDAC7 | >1000[5] | |

| HDAC9 | >1000[5] | |

| Class IIb | HDAC6 | 47[5] |

| HDAC10 | 2.8[5] | |

| Class IV | HDAC11 | 2.3[5] |

Core Signaling Pathways

This compound's inhibition of HDACs triggers a cascade of events that primarily culminate in apoptosis, cell cycle arrest, and modulation of the immune response.

Apoptosis Induction Pathway

This compound promotes apoptosis by altering the expression of key regulatory proteins. Inhibition of Class I HDACs leads to the upregulation of pro-apoptotic proteins, such as Bim, and the downregulation of anti-apoptotic proteins like Bcl-XL.[6] This shifts the cellular balance in favor of apoptosis. Furthermore, this compound can induce the expression of the cyclin-dependent kinase inhibitor p21, a downstream effector of the p53 tumor suppressor pathway, in a manner that can be independent of p53 status.[6]

Synergy with MAPK Pathway Inhibition

Preclinical studies have demonstrated that this compound can act synergistically with inhibitors of the MAPK (mitogen-activated protein kinase) pathway, such as MEK inhibitors.[1] The MAPK pathway is a critical signaling cascade that regulates cell proliferation and survival. By inhibiting HDACs, this compound may prevent the cancer cells from utilizing compensatory survival pathways when the primary MAPK pathway is blocked, leading to enhanced tumor cell death.

T-Cell Modulation

This compound has been shown to modulate the immune system, particularly T-cell function.[7][8] It induces a rapid but transient increase in histone acetylation in T-cells, which is accompanied by an increase in the frequency of CD4+ and CD8+ T-cells in circulation.[7][8] Furthermore, it can enhance the cytotoxic potential of CD8+ T-cells, as evidenced by an increased expression of Granzyme B.[7] This immunomodulatory effect suggests a potential for combination therapies with immune checkpoint inhibitors.[7]

Experimental Protocols

The characterization of this compound's binding affinity and cellular effects relies on a suite of standardized and specialized experimental techniques.

Cell-Free HDAC Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.

Methodology:

-

Reagents: Purified recombinant human HDAC enzymes, a fluorogenic substrate such as BOC-Lys(Ac)-AMC, assay buffer, and a developer solution containing trypsin.

-

Procedure:

-

The test compound (e.g., OKI-006) is serially diluted and incubated with a specific HDAC isozyme in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

After a defined incubation period (e.g., 30 minutes), the reaction is stopped by adding the developer solution. The developer contains trypsin, which cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Fluorescence is measured using a plate reader (excitation ~355 nm, emission ~460 nm).

-

The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[9]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with an HDAC inhibitor.[10][11]

Methodology:

-

Cell Culture: Cancer cells are seeded in 6-well plates and treated with various concentrations of this compound (or OKI-005 for in vitro studies) for 24-48 hours. A vehicle-treated control is included.[10]

-

Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[10]

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[11]

-

Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

-

Chemoproteomic Affinity Profiling

This mass spectrometry-based approach allows for the determination of inhibitor binding to endogenous HDACs and their associated protein complexes within a cellular extract, providing a more physiologically relevant assessment of selectivity.[12][13][14]

Methodology:

-

Cell Extract Preparation: A cell lysate (e.g., from K562 cells) is prepared.[12]

-

Competitive Binding: The cell extract is incubated with the test inhibitor (this compound) over a range of concentrations.

-

Affinity Capture: An affinity matrix, typically consisting of a broad-spectrum HDAC inhibitor (like SAHA) immobilized on beads, is added to the extract. This matrix captures HDACs and HDAC complexes that are not bound by the test inhibitor.[12]

-

Elution and Digestion: The captured proteins are eluted from the beads and digested into peptides, typically with trypsin.

-

Mass Spectrometry: The resulting peptides are analyzed by quantitative mass spectrometry (e.g., LC-MS/MS). The abundance of peptides from each HDAC and associated complex components is quantified.[15]

-

Data Analysis: A decrease in the amount of a specific HDAC captured by the beads in the presence of the test inhibitor indicates that the inhibitor is binding to that HDAC. This allows for the generation of concentration-inhibition profiles and the determination of binding affinity and selectivity across the proteome.[15]

Conclusion

This compound has emerged as a promising anti-cancer agent due to its potent and selective inhibition of Class I HDACs. The data clearly demonstrate its high affinity for HDACs 1, 2, and 3, and its distinct selectivity profile against other HDAC isoforms. The induction of apoptosis, synergistic effects with MAPK pathway inhibitors, and its immunomodulatory properties underscore its multifaceted mechanism of action. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors, facilitating further advancements in cancer therapy.

References

- 1. onkuretherapeutics.com [onkuretherapeutics.com]

- 2. mdpi.com [mdpi.com]

- 3. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. gsartor.org [gsartor.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Early Preclinical Evidence for Bocodepsin (OKI-179) Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocodepsin (OKI-179) is an orally bioavailable, selective inhibitor of Class I histone deacetylases (HDACs), which are key regulators of gene expression frequently dysregulated in cancer.[1][2] As a prodrug, this compound is metabolized to the active compound OKI-006, which demonstrates potent inhibitory activity against HDACs 1, 2, and 3.[3][4] This targeted epigenetic modulation leads to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in malignant cells.[1][5] This technical guide provides a comprehensive overview of the early preclinical evidence supporting the efficacy of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental applications.

Quantitative Preclinical Data

The preclinical efficacy of this compound and its in vitro analog, OKI-005, has been evaluated in various cancer models. The following tables summarize the key quantitative findings from these studies.

In Vitro Anti-proliferative Activity of OKI-005

OKI-005, the analog of this compound optimized for in vitro studies, has demonstrated potent anti-proliferative effects across a range of colorectal cancer (CRC) and triple-negative breast cancer (TNBC) cell lines.[1] The half-maximal inhibitory concentrations (IC50) are presented below.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-116 | Colorectal Cancer | < 100 |

| HT29 | Colorectal Cancer | 100-500 |

| SW480 | Colorectal Cancer | 100-500 |

| SW620 | Colorectal Cancer | 100-500 |

| MDA-MB-231 | Triple-Negative Breast Cancer | < 100 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 100-500 |

| Hs 578T | Triple-Negative Breast Cancer | 100-500 |

| CAL-51 | Triple-Negative Breast Cancer | < 100 |

| CAL-120 | Triple-Negative Breast Cancer | 100-500 |

Data sourced from Diamond JR, et al. Mol Cancer Ther. 2022.[1]

In Vivo Efficacy of this compound (OKI-179) in Xenograft Models

This compound has shown significant single-agent anti-tumor activity in vivo in xenograft models of both colorectal and triple-negative breast cancer.[1]

| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |

| HCT-116 (CRC) Xenograft | This compound (40 mg/kg) | PO, Daily | Statistically Significant | < 0.05 |

| HCT-116 (CRC) Xenograft | This compound (80 mg/kg) | PO, Daily | Statistically Significant | < 0.05 |

| HCT-116 (CRC) Xenograft | This compound (120 mg/kg) | PO, Every other day | Statistically Significant | < 0.05 |

| MDA-MB-231 (TNBC) Xenograft | This compound (80 mg/kg) | PO, Daily | Significant | Not specified |

Data sourced from Diamond JR, et al. Mol Cancer Ther. 2022.[1]

In Vivo Combination Therapy with Doxorubicin (B1662922) in TNBC Xenograft Model

In a preclinical model of triple-negative breast cancer, the combination of this compound and the chemotherapeutic agent doxorubicin resulted in significantly enhanced tumor growth inhibition compared to either agent alone.[6][7]

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Statistical Significance vs. Doxorubicin (p-value) | Statistical Significance vs. This compound (p-value) |

| Doxorubicin (1.5 mg/kg) | IP, QW | - | - | - |

| This compound (80 mg/kg) | PO, QD | - | - | - |

| Combination | Doxorubicin (IP, QW) + this compound (PO, QD) | Significant | 0.0016 | 0.0068 |

Data sourced from Smoots SG, et al. Mol Cancer Ther. 2023.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of OKI-005 in cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., TNBC and CRC lines) were seeded in 96-well plates.[6]

-

After 24 hours, cells were treated with a range of concentrations of OKI-005 or doxorubicin for 72 hours.[6][7]

-

Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.[6][7]

-

Luminescence was measured using a plate reader.

-

IC50 values were calculated from the dose-response curves.

Apoptosis Assay

Objective: To measure the induction of apoptosis by OKI-005 and doxorubicin.

Methodology:

-

TNBC cell lines were treated with the respective drugs for 48 hours.[6][7]

-

Cells were harvested and stained with Annexin V and Propidium Iodide (PI).[7]

-

Apoptosis was quantified by flow cytometry, with Annexin V-positive cells indicating apoptosis.[6][7]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Methodology:

-

Five million MDA-MB-231 human TNBC cells were subcutaneously injected into the flank of athymic nude mice.[6][7]

-

When tumors reached a predetermined size, mice were randomized into treatment groups.[1]

-

Treatment groups included vehicle control, this compound (80 mg/kg, PO, QD), doxorubicin (1.5 mg/kg, IP, QW), or the combination of both.[6][7]

-

Tumor volumes were measured regularly to assess tumor growth inhibition.[1]

Western Blot Analysis

Objective: To assess changes in protein expression related to apoptosis and cell cycle.

Methodology:

-

Cells were treated with the indicated drugs for 24 hours.[6]

-

Cell lysates were prepared and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were probed with primary antibodies against proteins of interest (e.g., BIM, BCL-XL, p21, cleaved caspase-3).[6]

-

Horseradish peroxidase-conjugated secondary antibodies were used for detection.

Visualizing the Core Mechanisms and Workflows

This compound's Mechanism of Action

This compound functions by inhibiting Class I HDACs, leading to an accumulation of acetylated histones. This epigenetic modification alters chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The ultimate outcome is the induction of apoptosis and inhibition of tumor cell proliferation.[1]

Caption: this compound's mechanism of action.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

Caption: In vivo xenograft study workflow.

Signaling Pathway of Apoptosis Induction by this compound and Doxorubicin Combination

The synergistic effect of this compound and doxorubicin in TNBC involves the modulation of key apoptotic proteins. The combination leads to an increase in the pro-apoptotic protein BIM and a decrease in the anti-apoptotic protein BCL-XL, ultimately promoting programmed cell death.[6]

Caption: Apoptosis induction pathway.

References

- 1. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. onkuretherapeutics.com [onkuretherapeutics.com]

- 4. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]

- 5. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Bocodepsin's Impact on Histone Acetylation and Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocodepsin (OKI-179) is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor demonstrating significant promise in preclinical and clinical studies for the treatment of various malignancies. As a prodrug, this compound is metabolized to its active form, OKI-006, which potently inhibits Class I HDACs, leading to hyperacetylation of histones and subsequent modulation of gene expression. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its effects on histone acetylation and gene expression. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated molecular pathways and experimental workflows.

Introduction

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] In various cancers, HDACs are often dysregulated, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival.[1]

This compound (OKI-179) is a next-generation HDAC inhibitor designed for improved isoform selectivity and oral bioavailability.[1] It is a prodrug that is rapidly converted to the active metabolite OKI-006.[2] This guide will delve into the molecular mechanisms through which this compound exerts its anti-cancer effects, with a specific focus on its impact on histone acetylation and the resulting changes in gene expression profiles.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of Class I histone deacetylases by its active metabolite, OKI-006. This inhibition leads to an accumulation of acetylated histones, particularly on lysine residues such as H3K27, resulting in a more open chromatin structure.[1][3] This "euchromatin" state allows for the binding of transcription factors to previously silenced gene promoters, leading to the re-expression of tumor suppressor genes and other genes involved in cell cycle arrest, apoptosis, and differentiation.[3][4]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound's active metabolite, OKI-006, and its effects on histone acetylation and cell viability.

Table 1: In Vitro Inhibitory Activity of OKI-006 against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 1.2[2] |

| HDAC2 | 2.4[2] |

| HDAC3 | 2.0[2] |

| HDAC8 | 47[2] |

| HDAC6 | 47[2] |

| HDAC10 | 2.8[2] |

| HDAC11 | 2.3[2] |

| HDAC4, 5, 7, 9 (Class IIa) | >1000[2] |

Table 2: Pharmacodynamic Effect of this compound (OKI-179) on Histone Acetylation in Humans

| Analyte | Fold Change from Baseline (at 2h post-dose) |

| H3K27 Acetylation in CD4+ T cells | ~6-fold[1][5] |

| H3K27 Acetylation in CD8+ T cells | ~6-fold[5] |

| H3K27 Acetylation in total T cells | ~6-fold[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound. For in vitro studies, the cell-permeable prodrug OKI-005 is often utilized.[2][3]

HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for determining the in vitro potency of compounds like OKI-006 against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a buffer containing Trichostatin A to stop the HDAC reaction)

-

OKI-006 (or other test compounds) dissolved in DMSO

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of OKI-006 in Assay Buffer.

-

In a 96-well plate, add the HDAC enzyme to each well, except for the no-enzyme control wells.

-

Add the diluted OKI-006 or vehicle (DMSO) to the respective wells.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and develop the signal by adding the Developer solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of OKI-006 and determine the IC50 value.

Western Blotting for Histone Acetylation

This protocol is designed to assess the levels of acetylated histones in cells treated with OKI-005.

Materials:

-

Cell culture medium and reagents

-

OKI-005 dissolved in DMSO

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and an HDAC inhibitor (e.g., Trichostatin A)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-acetyl-Histone H3 (Lys27), Rabbit anti-Histone H3

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of OKI-005 or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-Histone H3 (K27) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify changes in the expression of specific genes in response to OKI-005 treatment.

Materials:

-

Cells treated with OKI-005 as described above

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

DNase I

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., CDKN1A, BAX, BCL2) and a reference gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from OKI-005-treated and control cells.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up qPCR reactions containing cDNA, primers, and SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression, normalized to the reference gene.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Cellular Pathways Modulated by Bocodepsin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocodepsin (OKI-179) is an orally bioavailable, selective Class I histone deacetylase (HDAC) inhibitor that has demonstrated promising anti-tumor activity in both preclinical models and clinical trials.[1][2] As a member of the depsipeptide class of HDAC inhibitors, this compound's primary mechanism of action involves the inhibition of Class I HDACs, specifically HDAC1, HDAC2, HDAC3, and HDAC8.[2] This inhibition leads to the accumulation of acetylated histones, resulting in chromatin remodeling and the altered expression of genes that regulate critical cellular processes such as cell cycle progression, apoptosis, and immune responses.[3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: HDAC Inhibition and Transcriptional Regulation

The primary molecular target of this compound is the family of Class I histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[4] Deacetylation of histones leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[4] By inhibiting Class I HDACs, this compound promotes a state of histone hyperacetylation. This "open" chromatin conformation facilitates the transcription of various genes, including crucial tumor suppressor genes.[3][4] The selective inhibition of Class I HDACs by this compound is a key feature, as it may reduce the toxicities associated with broader-spectrum HDAC inhibitors.[2]

Signaling Pathway for this compound's Core Mechanism of Action

Caption: Core mechanism of this compound action.

Modulation of Apoptotic Pathways

A critical anti-cancer effect of this compound is its ability to induce apoptosis, or programmed cell death, in tumor cells. This is achieved through the transcriptional upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[5][6] Studies have shown that this compound treatment can lead to an increase in the expression of the pro-apoptotic protein BIM and a decrease in the anti-apoptotic protein BCL-XL.[7] Furthermore, the combination of this compound with chemotherapeutic agents like doxorubicin (B1662922) has been shown to synergistically increase apoptosis in cancer cells, overcoming drug resistance.[5][6] This pro-apoptotic effect is often mediated by the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Evidence suggests that this compound can induce the cleavage of caspase-3, a key executioner caspase.[7]

Data Presentation: Efficacy of this compound in Modulating Apoptosis

| Cell Line | Treatment | Apoptotic Cells (%) | Key Apoptotic Markers (Fold Change) | Reference |

| CAL-51 (TNBC) | This compound + Doxorubicin | Statistically significant increase vs. single agents | Cleaved Caspase-3: Increased | [7] |

| MDA-MB-231 (TNBC) | This compound + Doxorubicin | Statistically significant increase vs. single agents | BIM: Increased, BCL-XL: Decreased | [7] |

| CAL-120 (TNBC) | This compound + Doxorubicin | Statistically significant increase vs. single agents | Not Specified | [7] |

Signaling Pathway for this compound-Induced Apoptosis

Caption: this compound's induction of apoptosis.

Immunomodulatory Effects on T-Cell Pathways

Beyond its direct effects on tumor cells, this compound has been shown to modulate the adaptive immune system, particularly T-cell responses.[8] Treatment with this compound leads to a rapid but transient increase in histone acetylation in circulating T-cells.[2] This epigenetic modification can influence T-cell differentiation and function. Continuous exposure to this compound in vitro has been observed to suppress the production of effector cytokines such as IL-2 and TNF-α.[8] However, the in vivo effects are more complex, with evidence suggesting that appropriate dosing schedules of this compound can enhance anti-tumor T-cell responses, especially when combined with immunotherapies like PD-1 blockade.[8]

Data Presentation: this compound's Impact on T-Cell Cytokine Production

| Cell Type | Treatment | IL-2 Production | TNF-α Production | IFN-γ Production | Reference | |---|---|---|---|---| | Human PBMCs | 1 µM OKI-005 (in vitro analog of this compound) | Suppressed | Suppressed | Not Specified |[8] |

Experimental Workflow for T-Cell Cytokine Analysis

Caption: T-cell cytokine analysis workflow.

Experimental Protocols

Western Blot for Histone Acetylation

Objective: To qualitatively and semi-quantitatively assess the level of histone H3 and H4 acetylation in cells treated with this compound.

Materials:

-

This compound (OKI-179)

-

Cell line of interest (e.g., TNBC cell line)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify band intensities using densitometry software and normalize the acetyl-histone signal to the total histone signal.

Annexin V Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound (OKI-179)

-

Cell line of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control as described for the Western blot protocol.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the relative mRNA expression levels of target genes (e.g., p21, Bax) in cells treated with this compound.

Materials:

-

This compound (OKI-179)

-

Cell line of interest

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (p21, Bax) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

Treat cells with this compound or vehicle control.

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from the total RNA using a cDNA synthesis kit.

-

Prepare the qRT-PCR reaction mix containing qPCR master mix, primers, and cDNA template.

-

Perform the qRT-PCR reaction using a real-time PCR instrument.

-

Analyze the amplification data and determine the cycle threshold (Ct) values.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Objective: To quantify the concentration of specific cytokines (e.g., IL-2, TNF-α) in the supernatant of T-cells treated with this compound.

Materials:

-

This compound (OKI-179)

-

Isolated human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium

-

T-cell activators (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)

-

Cytokine-specific ELISA kit (e.g., for human IL-2, TNF-α)

-

Microplate reader

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture the PBMCs in complete RPMI-1640 medium.

-

Treat the cells with this compound or vehicle control.

-

Stimulate the T-cells with appropriate activators.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant by centrifugation.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the cell culture supernatants and standards to the wells.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a promising Class I HDAC inhibitor with a multifaceted mechanism of action that extends beyond direct tumor cell cytotoxicity to include modulation of the immune system. Its ability to induce apoptosis and alter the tumor microenvironment through epigenetic regulation highlights its potential as a valuable therapeutic agent, both as a monotherapy and in combination with other anti-cancer drugs. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cellular pathways modulated by this compound and to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor this compound/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]

Methodological & Application

Standard Protocol for In-Vitro Cell Culture Applications of Bocodepsin

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Bocodepsin (OKI-179) is a potent and orally bioavailable Class I histone deacetylase (HDAC) inhibitor with significant anti-neoplastic activity. In the cellular environment, this compound is a prodrug that is rapidly metabolized to its active form, OKI-006, a potent inhibitor of HDACs 1, 2, and 3.[1][2] For in-vitro research, the analog OKI-005 is preferentially used as it is optimized for cell culture applications and is readily converted to the active metabolite, OKI-006.[3][4] This document provides a detailed protocol for the in-vitro use of OKI-005 to assess the biological effects of this compound in cancer cell lines.

Mechanism of Action

This compound, through its active metabolite OKI-006, selectively inhibits Class I HDACs.[5] This inhibition leads to an accumulation of acetylated histones, resulting in chromatin remodeling and altered gene expression.[6] Consequently, this can induce the transcription of tumor suppressor genes, leading to cell cycle arrest, inhibition of tumor cell division, and ultimately, apoptosis.[1][6]

Data Presentation

Table 1: Summary of OKI-005 In-Vitro Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| CAL-120 | Triple-Negative Breast Cancer (TNBC) | < 100 | SRB | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | < 100 | SRB | [3] |

| Most TNBC Cell Lines | Triple-Negative Breast Cancer (TNBC) | < 500 | SRB | [3] |

| HCT-116 | Colorectal Cancer (CRC) | Sensitive | Proliferation | [3] |

| MC38 | Murine Colorectal Adenocarcinoma | Not specified | CellTiter-Glo | [1] |

| Various TNBC Cell Lines | Triple-Negative Breast Cancer (TNBC) | Synergistic with Doxorubicin | CellTiter-Glo | [7] |

Experimental Protocols

1. Cell Culture

-

Cell Line Maintenance: Culture cancer cell lines in the recommended medium (e.g., RPMI, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[3] Regularly screen for mycoplasma contamination.

-

Sub-culturing: Passage cells upon reaching 80-90% confluency. Wash with PBS, detach with trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding in new flasks.

2. OKI-005 Preparation

-

Stock Solution: Prepare a high-concentration stock solution of OKI-005 in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

3. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, SRB)

-

Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[3] For MC38 cells, a density of 5,000 cells/well has been reported.[1]

-

Treatment: Replace the medium with fresh medium containing various concentrations of OKI-005 (e.g., 0-5 µM) or a vehicle control (medium with the same concentration of DMSO).[3]

-

Measurement:

-

CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus, the number of viable cells.

-

Sulforhodamine B (SRB): Fix the cells with trichloroacetic acid, stain with SRB dye, wash, and then solubilize the dye. Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

4. Apoptosis Assay (e.g., Annexin V Staining, Caspase-Glo® 3/7)

-

Seeding: Seed cells in 6-well plates or other suitable culture vessels.

-

Treatment: Treat cells with OKI-005 at various concentrations for 24 to 48 hours.[7]

-

Annexin V Staining:

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Caspase-Glo® 3/7 Assay:

-

Follow the manufacturer's protocol. This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

-

Luminescence is proportional to caspase activity.

-

5. Western Blotting

-

Cell Lysis: After treatment with OKI-005 (e.g., 0, 50, 200, 500 nM) for 24 hours, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein (15-50 µg) onto an SDS-polyacrylamide gel.[3] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:

-

Acetylated-Histone H3

-

p21

-

Cleaved Caspase-3

-

BIM

-

BCL-XL

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Caption: this compound Signaling Pathway

Caption: In-Vitro Experimental Workflow

References

- 1. Frontiers | Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy [frontiersin.org]

- 2. A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical development of the class I selective histone deacetylase inhibitor OKI-179 for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the direct effects of the novel HDAC inhibitor this compound (OKI-179) on T cells to rationally design regimens for combining with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-Human Dose-Escalation Study of the Novel Oral Depsipeptide Class I-Targeting HDAC Inhibitor this compound (OKI-179) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Bocodepsin (OKI-179) in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Bocodepsin (OKI-179), a selective Class I Histone Deacetylase (HDAC) inhibitor, in various murine cancer models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo experiments.

Mechanism of Action

This compound is an orally bioavailable prodrug that is converted to its active metabolite, a potent inhibitor of Class I HDACs (HDAC1, 2, 3, and 8).[1] Inhibition of these enzymes leads to an accumulation of acetylated histones and other non-histone proteins. This epigenetic modification results in the relaxation of chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[2][3] The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and suppression of tumor growth.[2][4][5]

Signaling Pathway

The induction of apoptosis by this compound and other HDAC inhibitors involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. By altering the expression of key regulatory proteins, this compound can shift the balance in cancer cells towards apoptosis.

Quantitative Data Summary

The following tables summarize the dosages and administration schedules of this compound used in different murine cancer models as reported in preclinical studies.

Table 1: this compound Dosage and Administration in Colorectal Cancer Murine Model

| Parameter | Details | Reference |

| Cancer Model | Syngeneic (Colorectal) | [6][7] |

| Cell Line | MC38 | [6][7] |

| Mouse Strain | C57BL/6 | [6] |

| Drug Dosage | 60 mg/kg | [6][7] |

| Administration Route | Oral (PO) | [6] |

| Treatment Schedule | Daily for 30 days; Continuous or On/Off schedules in combination studies | [6][7] |

| Vehicle Control | Citrate (B86180) buffer | [6] |

Table 2: this compound Dosage and Administration in Triple-Negative Breast Cancer (TNBC) Murine Model

| Parameter | Details | Reference |

| Cancer Model | Xenograft (Triple-Negative Breast Cancer) | [1] |

| Cell Line | MDA-MB-231 | [1] |

| Mouse Strain | Athymic Nude | [1] |

| Drug Dosage | 80 mg/kg | [1] |

| Administration Route | Oral (PO) | [1] |

| Treatment Schedule | Daily (QD) for 36 days | [1] |

| Vehicle Control | Not specified | [1] |

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in murine cancer models.

Protocol 1: Syngeneic Colorectal Cancer Model (MC38)

1. Cell Culture:

-

Culture MC38 murine colorectal adenocarcinoma cells in Dulbecco's Modified Eagle Medium (DMEM).[6]

-

Supplement the medium with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Model:

-

Use female C57BL/6 mice, 6-8 weeks old.[6]

-

Acclimatize mice for at least one week before the experiment.

3. Tumor Implantation:

-

Resuspend 1 x 10^6 MC38 cells in 100 µL of a 1:1 mixture of Hank's Balanced Salt Solution (HBSS) and Matrigel.[6]

-

Inject the cell suspension subcutaneously into the right flank of each mouse.[6]

4. Treatment:

-

Begin treatment when tumors reach an average size of approximately 100 mm³.[6]

-

Prepare this compound (OKI-179) in a citrate buffer vehicle.

-

Administer this compound orally at a dose of 60 mg/kg daily.[6][7]

-

For combination studies, specific schedules for this compound (continuous or on/off) and other agents should be followed.[6][7]

-

Administer the vehicle control to the control group following the same schedule.

5. Monitoring and Endpoints:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health status regularly.

-

Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or if signs of ulceration or distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.[7]

Protocol 2: Xenograft Triple-Negative Breast Cancer Model (MDA-MB-231)

1. Cell Culture:

-

Culture MDA-MB-231 human breast adenocarcinoma cells in a suitable medium, such as DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells in the exponential growth phase.

2. Animal Model:

-

Use female athymic nude mice, 6-8 weeks old.[1]

-

Allow for an acclimatization period of at least one week.

3. Tumor Implantation:

-

Inject 5 million MDA-MB-231 cells subcutaneously into the flank of each mouse.[1]

4. Treatment:

-

Randomize mice into treatment groups when tumors are established.

-

Administer this compound orally at a dose of 80 mg/kg daily.[1]

-

The control group should receive the vehicle.

5. Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for the specified duration (e.g., 36 days).[1]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a preclinical study of this compound in a murine cancer model.

References

- 1. onkuretherapeutics.com [onkuretherapeutics.com]

- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]